2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(29(24(23)32)14-18-11-9-16(2)10-12-18)34-15-21(31)26-19-7-6-8-20(13-19)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJWLKIRDOVLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS Number: 1358281-90-9) belongs to the class of pyrazolopyrimidine derivatives. This article explores its biological activity, particularly in anticancer applications, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.6 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core linked to a sulfanyl acetamide group and a methoxyphenyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this pyrazolopyrimidine derivative exhibit significant biological activities, particularly in anticancer therapies. The following sections detail specific findings related to its efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that pyrazolopyrimidine derivatives possess potent anticancer properties. For instance:
-
Cell Line Studies :
- MCF7 Cell Line : Compounds structurally related to the target compound have shown IC50 values as low as 0.39 μM against MCF7 breast cancer cells, indicating strong cytotoxic effects .
- NCI-H460 and SF-268 Cell Lines : Other derivatives exhibited IC50 values ranging from 0.01 μM to 31.5 μM across different cancer cell lines, suggesting a broad spectrum of activity .
-
Mechanism of Action :
- The anticancer efficacy is often attributed to the inhibition of specific kinases involved in cancer progression. For example, some derivatives have been shown to inhibit Aurora-A kinase with an IC50 of 0.16 μM .
- The ability to induce apoptosis and inhibit cell proliferation has been noted as key mechanisms for these compounds .
Case Studies
Several case studies reinforce the potential of pyrazolopyrimidine derivatives:
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Li et al. (2022) | Compound 21 | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| Kumar et al. (2022) | Compound 36 | HepG2 | Not specified | CDK inhibition |
Synthesis and Optimization
The synthesis of this compound can be achieved through various organic chemistry techniques, often focusing on optimizing yield and purity for biological testing . Methods typically involve multi-step synthesis starting from simpler pyrazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazolo-pyrimidine derivatives. Below is a comparative analysis of its structural analogues:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound B | Compound D |
|---|---|---|---|
| Molecular Weight | 477.6 g/mol | 501.55 g/mol | 521.58 g/mol |
| LogP (Predicted) | 3.8 | 4.1 | 5.2 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Solubility (mg/mL) | 0.12 | 0.09 | 0.05 |
- The target compound’s lower LogP compared to Compound D suggests better aqueous solubility, critical for oral bioavailability.
- The 3-methoxyphenyl group in the target compound may reduce first-pass metabolism compared to the 4-fluorophenyl group in Compound B .
Research Findings and Data Gaps
- highlights the "read-across" approach, where biological effects of the target compound can be inferred from structurally similar molecules. For instance, Compound B’s fluorinated benzyl group correlates with improved pharmacokinetics in rodent models .
- Unresolved Questions: No experimental data on the target compound’s toxicity or in vivo efficacy are available. Its 3-methoxy group’s impact on CYP450 interactions remains theoretical .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for each step?
The synthesis typically involves three key steps:
- Pyrazolo[4,3-d]pyrimidine core formation : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under reflux in ethanol or DMF .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Acylation : Coupling the sulfanyl intermediate with 3-methoxyphenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Critical conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to identify key protons (e.g., pyrimidine C=O at ~170 ppm, aromatic methoxy at ~55 ppm) and sulfanyl linkages (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass determination (e.g., molecular ion [M+H]⁺ matching calculated m/z) .
- IR Spectroscopy : Confirmation of carbonyl (1650–1750 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited aqueous solubility; dissolves in DMSO (>10 mg/mL) and DMF. Use sonication for uniform dispersion in biological assays .
- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DMAP) for sulfanylation to reduce racemization .
- Solvent Optimization : Replace DMF with acetonitrile or THF to enhance regioselectivity during cyclization .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
Q. How can contradictory bioactivity data across assays be resolved?
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and target-specific assays (e.g., kinase inhibition) .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives due to rapid metabolism .
- Structural Analog Comparison : Benchmark against analogs (e.g., trifluoromethyl or furan-substituted derivatives) to identify SAR trends .
Q. What computational strategies predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or CDK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
- ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
